molecular formula C13H7BrClNS2 B2834697 5-(5-Bromothiophen-2-yl)-2-(4-chlorophenyl)-1,3-thiazole CAS No. 329080-44-6

5-(5-Bromothiophen-2-yl)-2-(4-chlorophenyl)-1,3-thiazole

Cat. No.: B2834697
CAS No.: 329080-44-6
M. Wt: 356.68
InChI Key: BDOIVCJZSGXCBT-UHFFFAOYSA-N
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Description

5-(5-Bromothiophen-2-yl)-2-(4-chlorophenyl)-1,3-thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromothiophen-2-yl)-2-(4-chlorophenyl)-1,3-thiazole typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.

    Bromination of Thiophene: The thiophene ring can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Coupling Reactions: The brominated thiophene can then be coupled with the thiazole ring using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromothiophen-2-yl)-2-(4-chlorophenyl)-1,3-thiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom on the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the thiazole and thiophene rings.

    Reduction: Reduced forms of the compound with hydrogenated rings.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

5-(5-Bromothiophen-2-yl)-2-(4-chlorophenyl)-1,3-thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(5-Bromothiophen-2-yl)-2-(4-chlorophenyl)-1,3-thiazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    5-(5-Bromothiophen-2-yl)-2-phenyl-1,3-thiazole: Lacks the chlorophenyl group, which may affect its biological activity.

    5-(5-Chlorothiophen-2-yl)-2-(4-chlorophenyl)-1,3-thiazole: Contains a chlorine atom instead of bromine on the thiophene ring, which may alter its reactivity and applications.

Uniqueness

5-(5-Bromothiophen-2-yl)-2-(4-chlorophenyl)-1,3-thiazole is unique due to the presence of both bromine and chlorine atoms, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research in various scientific fields.

Properties

IUPAC Name

5-(5-bromothiophen-2-yl)-2-(4-chlorophenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrClNS2/c14-12-6-5-10(17-12)11-7-16-13(18-11)8-1-3-9(15)4-2-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDOIVCJZSGXCBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(S2)C3=CC=C(S3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrClNS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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